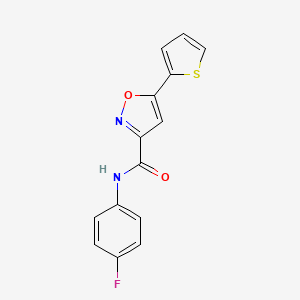

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Description

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a thiophen-2-yl group and at position 3 with a carboxamide moiety linked to a 4-fluorophenyl ring. The fluorophenyl group likely enhances lipophilicity and membrane permeability, while the thiophene and oxazole rings contribute to π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula |

C14H9FN2O2S |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)16-14(18)11-8-12(19-17-11)13-2-1-7-20-13/h1-8H,(H,16,18) |

InChI Key |

IDISCRNVEJPMCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline and 2-thiophenecarboxylic acid can be catalyzed by a dehydrating agent to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has shown promising results in anticancer studies. Research indicates that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that similar oxazole derivatives can inhibit tumor growth in vitro and in vivo models, suggesting potential as chemotherapeutic agents .

Case Study:

In a study involving the synthesis of oxazole derivatives, compounds were tested against human cancer cell lines such as OVCAR-8 and SNB-19, showing percent growth inhibitions (PGIs) exceeding 80% . This indicates that this compound could be a lead compound for further development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives, including this compound, have been reported to exhibit antibacterial effects against various pathogens.

Research Findings:

Studies indicate that thiophene-based compounds can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) that suggest their potential as broad-spectrum antimicrobial agents .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity (PGI %) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| This compound | >80% against OVCAR-8 | <50 against E. coli |

| Similar Oxazole Derivative A | 75% against SNB-19 | <30 against S. aureus |

| Similar Oxazole Derivative B | 65% against A549 | <40 against P. aeruginosa |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

Quinolone-Thiophene Derivatives Compounds such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (e.g., from Foroumadi et al., 2005–2006) exhibit antibacterial activity against Gram-positive and Gram-negative pathogens. These derivatives replace the oxazole ring with a quinolone scaffold but retain thiophene substituents. The 5-bromo or 5-(methylthio) groups on thiophene enhance antibacterial potency by increasing electrophilicity and membrane interaction.

Nifuroxazide Analogues

5-Nitrothiophene derivatives (e.g., Masunari and Tavares, 2007) show activity against multidrug-resistant Staphylococcus aureus. The nitro group at position 5 of thiophene enhances redox activity, a feature absent in the target compound. However, the oxazole-carboxamide motif in the target compound may offer greater metabolic stability compared to nitro-containing analogues .

Enzyme Inhibitors with Oxazole-Thiophene Motifs

Xanthine Oxidase Inhibitors N-(9H-purin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide () shares the oxazole-thiophene core with the target compound but substitutes the 4-fluorophenyl group with a purine ring. This purine moiety enables competitive inhibition of xanthine oxidase (IC₅₀ in the nanomolar range) by mimicking the enzyme’s natural substrate, hypoxanthine.

Antituberculosis Agents Compounds like 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide () replace oxazole with oxadiazole, a bioisostere known for improved metabolic resistance. The 4-fluorophenyl group in both compounds likely contributes to target binding via hydrophobic interactions, but the oxadiazole’s higher dipole moment may enhance binding specificity compared to oxazole .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s higher predicted LogP (~3.2) suggests superior lipophilicity compared to purine-linked oxazole derivatives, favoring blood-brain barrier penetration.

- Thiophene substituents enhance antibacterial activity in quinolones but may limit solubility in polar solvents compared to nitro or oxadiazole groups .

Binding Affinity and Molecular Interactions

- Thiophene vs.

- Fluorophenyl Group: The 4-fluorophenyl moiety in the target compound and antituberculosis agents () likely engages in halogen bonding with cysteine or tyrosine residues, a feature absent in non-fluorinated analogues .

Biological Activity

N-(4-fluorophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Structure and Composition

The molecular formula of this compound is C_{12}H_{8}F_{N}_{2}O_{2}S with a molecular weight of approximately 252.26 g/mol. The compound features a fluorophenyl group and a thiophene ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₂N₂O₂S |

| Molecular Weight | 252.26 g/mol |

| LogP | 3.8023 |

| Polar Surface Area | 42.486 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antitumor Activity

Research indicates that compounds structurally similar to this compound demonstrate significant antitumor properties. For instance, derivatives of amides have shown effectiveness against various cancer models, including Lewis lung carcinoma . The mechanism often involves the inhibition of specific pathways crucial for tumor growth.

Antiviral Properties

Compounds in the oxazole class have been investigated for their antiviral potential. Studies suggest that similar compounds exhibit inhibitory activity against viral polymerases, which are essential for viral replication . This suggests that this compound may also possess antiviral properties worth exploring.

Antibacterial Activity

The antibacterial efficacy of related compounds has been documented extensively. For example, derivatives have shown potent activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) in the low microgram per milliliter range . This positions this compound as a candidate for further research in antibiotic development.

Case Study 1: Antitumor Efficacy

In a study involving various oxazole derivatives, one compound demonstrated a significant increase in lifespan in mice with established tumors. The compound was administered both orally and intraperitoneally, showing excellent tolerance and therapeutic indices compared to traditional chemotherapeutics like adriamycin .

Case Study 2: Antiviral Screening

Another research effort focused on the antiviral properties of thiazole and oxazole derivatives against hepatitis C virus (HCV). Compounds showed effective inhibition of NS5B RNA polymerase, suggesting that this compound could be evaluated for similar activity .

Q & A

Advanced Research Question

- Fluorophenyl group : Enhances metabolic stability and modulates electron-withdrawing effects, impacting binding affinity to hydrophobic enzyme pockets .

- Thiophene ring : Participates in π-π stacking with aromatic residues in target proteins (e.g., kinases) .

- Oxazole-carboxamide backbone : Acts as a hydrogen-bond acceptor, critical for interactions with catalytic lysine or aspartate residues .

Structural analogs with substitutions at these positions show reduced activity, confirming their functional importance .

What computational methods are suitable for modeling this compound’s interactions with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in enzyme active sites (e.g., kinases or oxidoreductases) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-target complexes over time .

- QSAR studies : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide analog design .

- Crystallographic data : Refine protein-ligand structures using SHELX or PHENIX for high-resolution insights .

How should researchers design enzymatic inhibition assays to evaluate this compound’s mechanism of action?

Advanced Research Question

- In vitro enzyme assays : Use purified target enzymes (e.g., FAD-dependent oxidoreductases) with NADH/NADPH cofactors to measure inhibition kinetics .

- Kinetic analysis : Determine inhibition type (competitive, non-competitive) via Lineweaver-Burk plots .

- Cellular assays : Validate target engagement in live cells using Western blotting (e.g., phospho-specific antibodies for kinase targets) .

- Counter-screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.